![molecular formula C12H16ClN3O B3038882 (5-Amino-2-chlorophenyl)(4-methylpiperazin-1-yl)methanone CAS No. 926213-47-0](/img/structure/B3038882.png)
(5-Amino-2-chlorophenyl)(4-methylpiperazin-1-yl)methanone
Overview
Description
“(5-Amino-2-chlorophenyl)(4-methylpiperazin-1-yl)methanone” is a chemical compound with the molecular formula C12H16ClN3O . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of “(5-Amino-2-chlorophenyl)(4-methylpiperazin-1-yl)methanone” consists of a 5-amino-2-chlorophenyl group and a 4-methylpiperazin-1-yl group connected by a methanone functional group . The molecular weight of this compound is 253.73 g/mol.
Physical And Chemical Properties Analysis
“(5-Amino-2-chlorophenyl)(4-methylpiperazin-1-yl)methanone” is a chemical compound with the molecular formula C12H16ClN3O . The molecular weight of this compound is 253.73 g/mol.
Scientific Research Applications
Acetylcholinesterase Inhibition
(Saeedi et al., 2019) discusses the design and synthesis of arylisoxazole-phenylpiperazines, which includes derivatives of (5-Amino-2-chlorophenyl)(4-methylpiperazin-1-yl)methanone. These compounds were found to be potent inhibitors of acetylcholinesterase, an enzyme involved in breaking down acetylcholine, which plays a key role in Alzheimer's disease.
Antibacterial and Anticancer Applications
(Shahana & Yardily, 2020) synthesized novel compounds related to (5-Amino-2-chlorophenyl)(4-methylpiperazin-1-yl)methanone and conducted studies indicating potential antibacterial activity. Additionally, (Hafez, El-Gazzar, & Al-Hussain, 2016) synthesized similar derivatives showing promising anticancer activities.
Antifungal Activity
(Lv et al., 2013) describes the synthesis of (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives, which showed promising antifungal activity. This suggests the potential use of these compounds in treating fungal infections.
Structural and Docking Studies
(Shahana & Yardily, 2020) also performed structural optimization and docking studies on their synthesized compounds. These studies are crucial for understanding the molecular interactions and potential mechanisms of action of these compounds.
Synthesis and Characterization
(Koroleva et al., 2011) focuses on the synthesis of new amides containing an N-methylpiperazine fragment, which includes structures related to (5-Amino-2-chlorophenyl)(4-methylpiperazin-1-yl)methanone, providing insights into novel synthetic routes and chemical properties.
Crystal Structure Analysis
(Revathi et al., 2015) and (Quiroga et al., 2010) present crystal structure analyses of compounds related to (5-Amino-2-chlorophenyl)(4-methylpiperazin-1-yl)methanone. These analyses are important for understanding the molecular geometry and potential reactivity of these compounds.
Central Nervous System Applications
(Butler, Wise, & Dewald, 1984) synthesized a series of compounds including (5-Amino-2-chlorophenyl)(4-methylpiperazin-1-yl)methanone derivatives, which exhibited central nervous system depressant activity and potential anticonvulsant properties.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Based on the properties of similar compounds, it can be inferred that it may interact with its targets by forming bonds and altering the normal functioning of the target molecules .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
(5-amino-2-chlorophenyl)-(4-methylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c1-15-4-6-16(7-5-15)12(17)10-8-9(14)2-3-11(10)13/h2-3,8H,4-7,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQJKKUXZHUUOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(C=CC(=C2)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Amino-2-chlorophenyl)(4-methylpiperazin-1-yl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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